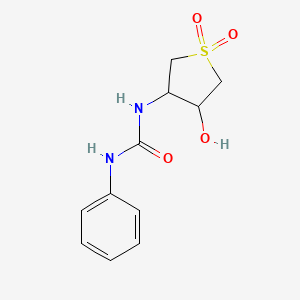
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its molecular framework includes a thiolane ring with a hydroxy group and a dioxo functionality, attached to a phenylurea moiety. This compound’s distinctive features make it a valuable subject for research and industrial applications.
准备方法
The synthesis of 1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-hydroxy-1,1-dioxothiolane with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo functionality can be reduced to yield thiolane derivatives.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea exerts its effects involves interactions with specific molecular targets. The hydroxy and dioxo groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The phenylurea moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea can be compared with similar compounds such as:
cis-Perhydrothieno[3,4-d]imidazol-2-one 5,5-dioxides: These compounds share the thiolane ring structure but differ in their functional groups and overall reactivity.
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)cyclopropane-1-carbaldehyde: This compound has a similar thiolane ring but includes a cyclopropane moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
属性
分子式 |
C11H14N2O4S |
|---|---|
分子量 |
270.31 g/mol |
IUPAC 名称 |
1-(4-hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea |
InChI |
InChI=1S/C11H14N2O4S/c14-10-7-18(16,17)6-9(10)13-11(15)12-8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H2,12,13,15) |
InChI 键 |
OJCUILNGXCCKAX-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CS1(=O)=O)O)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111007.png)
![[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111009.png)


![1-[2-(4-Methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B15111024.png)
![4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B15111038.png)
![3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15111052.png)
![1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B15111053.png)

![2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B15111069.png)
![3-(4-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111072.png)
![3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B15111074.png)
![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B15111080.png)
